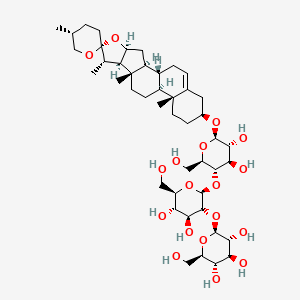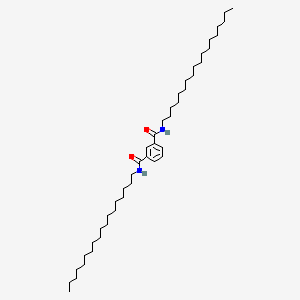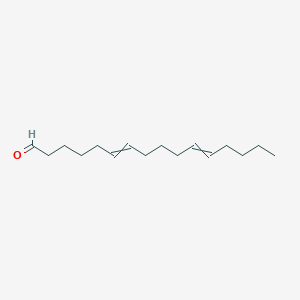
Hexadeca-6,11-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-6,11-dienal is an organic compound with the molecular formula C16H28O. It is a polyunsaturated fatty aldehyde characterized by the presence of two double bonds at the 6th and 11th positions. This compound is notable for its role as a pheromone in various insect species, particularly in moths, where it serves as a key component in mating communication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadeca-6,11-dienal can be synthesized through several methods. One common approach involves the use of commercially available starting materials such as 10-bromo-1-decanol. The synthesis typically involves key reactions like Sonogashira-Hagihara coupling and Brown’s hydroboration-protonolysis . The terminal formyl group is often introduced early in the synthesis to avoid isomerization of the conjugated diene system .
Industrial Production Methods: Industrial production of this compound often requires scalable and efficient synthetic routes. The use of diethylacetal intermediates and selective oxidation methods are common in large-scale production . The synthesis must be carefully controlled to maintain the integrity of the (Z,Z)-conjugated diene system.
Análisis De Reacciones Químicas
Types of Reactions: Hexadeca-6,11-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: Hexadeca-6,11-dienol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Hexadeca-6,11-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Industry: Utilized in the production of pheromone traps for pest management in agriculture.
Mecanismo De Acción
Hexadeca-6,11-dienal exerts its effects primarily through its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a series of molecular events that lead to behavioral responses such as attraction or mating. The compound’s double bonds and aldehyde group are critical for its interaction with these receptors .
Comparación Con Compuestos Similares
Hexadeca-6,11-dienal can be compared with other similar compounds, such as:
Hexadeca-10,12-dienal: Another insect pheromone with double bonds at different positions.
Hexadeca-4,6,11-trienal: Contains an additional double bond, making it a triene.
Hexadeca-10,12-dien-1-ol: The corresponding alcohol of Hexadeca-10,12-dienal.
Uniqueness: this compound is unique due to its specific double bond positions and its role in pheromone communication in certain moth species. Its synthesis and stability are also distinct challenges compared to other similar compounds .
Propiedades
Número CAS |
58701-06-7 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
hexadeca-6,11-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-11,16H,2-4,7-9,12-15H2,1H3 |
Clave InChI |
UVAAPIIWFSOFFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCC=CCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


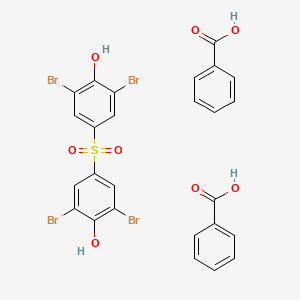
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
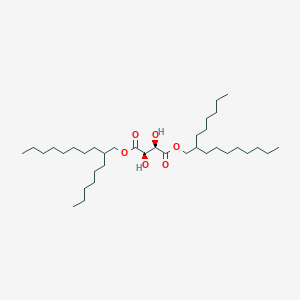
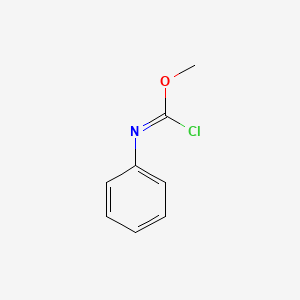
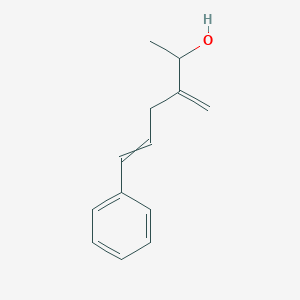
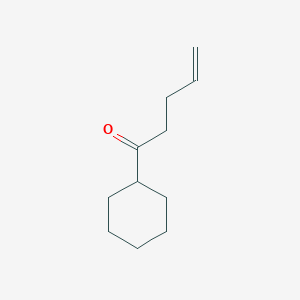
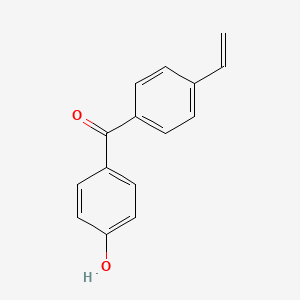
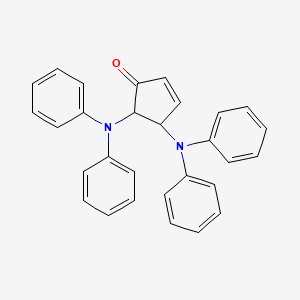
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)

